molecular formula C12H11NO2 B8315214 (2-Oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)-phenylmethanone CAS No. 59438-62-9

(2-Oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)-phenylmethanone

Cat. No.: B8315214
CAS No.: 59438-62-9
M. Wt: 201.22 g/mol
InChI Key: RGQWWSKLLHCKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)-phenylmethanone is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

59438-62-9

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl(phenyl)methanone

InChI

InChI=1S/C12H11NO2/c14-12(9-4-2-1-3-5-9)13-10-6-7-11(8-10)15-13/h1-7,10-11H,8H2

InChI Key

RGQWWSKLLHCKFI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1ON2C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetra-n-butylammonium periodate (17.3 g, 39.9 mmol) was added to a solution of freshly cracked cyclopentadiene (4.00 g, 60.6 mmol) in dichloromethane (150 cm3). Benzohydroxamic acid (5.50 g, 40.1 mmol) was then added portionwise over 5 minutes and the solution was stirred overnight at room temperature. Upon completion of reaction, the organic solution was washed successively with sodium thiosulfate (10% aq. soln., 2×400 cm3) and sodium hydrogen carbonate (sat'd. aq., 500 cm3), then dried over anhydrous magnesium sulfate, filtered and concentrated to give a crude black oil. Flash chromatography (SiO2, 40% ethyl acetate in petrol) gave the bicyclic adduct 7 (6.23 g, 31.0 mmol, 78%) as a light brown oil, which solidified upon standing at room temperature; δH (250 MHz, CDCl3) 7.75 (2H, m, ArH), 7.52–7.37 (3H, m, ArH), 6.50 (1H, m, CH═CH), 6.37 (1H, m, CH═CH), 5.35 (1H, m, CHNBz), 5.28 (1H, m, CHON), 2.13 (1H, dt, J 8.6 & 1.9 Hz, CHH), 1.84 (1H, m, CHH).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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